Ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate
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Overview
Description
ETHYL 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridylcarbonyl group, an aminocarbothioyl group, and a benzoate ester. These functional groups contribute to its reactivity and potential utility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyridylcarbonyl intermediate, which is then reacted with an aminocarbothioyl compound under controlled conditions to form the desired product. The final step involves esterification to introduce the ethyl benzoate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridylcarbonyl or aminocarbothioyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
ETHYL 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylcarbonyl group can form hydrogen bonds or coordinate with metal ions, while the aminocarbothioyl group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a morpholinopropyl group instead of a pyridylcarbonyl group.
1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE: A carbodiimide compound used in peptide synthesis and bioconjugation.
Uniqueness
ETHYL 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the pyridylcarbonyl group, in particular, allows for specific interactions with biological targets that are not possible with other similar compounds.
Biological Activity
Ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its structural formula, which features a benzoate moiety linked to a pyridine ring through a carbonyl and a thiourea functional group. The compound's molecular formula is C15H14N2O2S, indicating the presence of nitrogen and sulfur, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. Research suggests that compounds with similar structures often exhibit anti-inflammatory and analgesic properties, potentially through modulation of the cyclooxygenase (COX) pathways or other inflammatory mediators.
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. For instance, in vitro assays demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). The IC50 values for cytokine inhibition were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising therapeutic profile.
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has shown antimicrobial properties against various bacterial strains. Preliminary data from disc diffusion assays revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.
Case Studies and Research Findings
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Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory effects of the compound in an LPS-induced inflammation model.
- Methodology : Human whole blood was treated with varying concentrations of the compound, followed by LPS stimulation.
- Results : The compound significantly reduced TNFα levels with an IC50 value of approximately 150 nM, outperforming some conventional NSAIDs in similar assays.
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Antimicrobial Efficacy Assessment :
- Objective : To assess the antimicrobial activity against common pathogens.
- Methodology : The compound was tested against Staphylococcus aureus and Escherichia coli using standard agar diffusion methods.
- Results : The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.
Data Table
Properties
CAS No. |
400828-85-5 |
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Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C16H15N3O3S/c1-2-22-15(21)11-5-3-7-13(9-11)18-16(23)19-14(20)12-6-4-8-17-10-12/h3-10H,2H2,1H3,(H2,18,19,20,23) |
InChI Key |
LMPRWFAQGRTBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CN=CC=C2 |
solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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